molecular formula C11H8N4OS B1193333 MKK3/6-IN-6

MKK3/6-IN-6

Cat. No. B1193333
M. Wt: 244.27
InChI Key: YTNDIPNEFMPJKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MKK3/6-IN-6 is a potent and selective MKK3/6 inhibitor.

Scientific Research Applications

Role in Cancer

MKK3 (Mitogen-activated protein kinase kinase 3) has been identified as a critical player in various cancer types. Studies have shown that MKK3 interacts with numerous proteins vital for cell growth and metabolism, including the major oncogenic driver MYC. This interaction not only stabilizes MYC protein but also enhances its transcriptional activity, indicating a potential role of MKK3 in tumorigenesis and cancer progression. For instance, in colorectal cancer, MKK3 has been found to specifically activate the p38delta MAPK isoform, promoting prosurvival signaling and potentially affecting the response to chemotherapeutic drugs like 5-fluorouracil (5-FU) (Ivanov et al., 2017), (Stramucci et al., 2019).

Immunological Response and Inflammation

In the context of immunology, MKK3/6 has been studied for its role in regulating inflammatory responses. For example, a study on the sea cucumber Apostichopus japonicus revealed that MKK3/6 plays a part in the organism's immune response to pathogenic challenges, such as Vibrio splendidus infection, suggesting a conserved role of MKK3/6 in the immune system across species (Wang et al., 2017).

Cardiovascular Health

Research into the role of MKK3/6 in cardiovascular health has also been conducted. For example, MKK3 has been found to be irrelevant in the development of left ventricular remodeling following myocardial infarction, indicating that despite being a kinase upstream of p38 mitogen-activated protein kinase, its role in cardiac remodeling might be minimal (Clark et al., 2007).

Cellular and Molecular Biology

On a cellular level, MKK3/6 plays a significant role in various cellular processes. Studies have highlighted its involvement in the relocalization of pre-mRNA splicing factors, which could have implications for alternative splice-site choice and broader impacts on gene expression and cellular function (Misteli, 2000). Another study demonstrated that MKK3/6 activation pathways are diverse and can influence each other, hinting at a complex regulatory network within the cell (Kang et al., 2006).

properties

Product Name

MKK3/6-IN-6

Molecular Formula

C11H8N4OS

Molecular Weight

244.27

IUPAC Name

1-Isothiazol-5-yl-imidazo[1,5-a]pyridine-3-carboxamide

InChI

InChI=1S/C11H8N4OS/c12-10(16)11-14-9(8-4-5-13-17-8)7-3-1-2-6-15(7)11/h1-6H,(H2,12,16)

InChI Key

YTNDIPNEFMPJKF-UHFFFAOYSA-N

SMILES

O=C(C1=NC(C2=CC=NS2)=C3C=CC=CN31)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

MKK3/6-IN-6;  MKK3/6-IN-6;  MKK3/6-IN-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MKK3/6-IN-6
Reactant of Route 2
Reactant of Route 2
MKK3/6-IN-6
Reactant of Route 3
Reactant of Route 3
MKK3/6-IN-6
Reactant of Route 4
Reactant of Route 4
MKK3/6-IN-6
Reactant of Route 5
Reactant of Route 5
MKK3/6-IN-6
Reactant of Route 6
Reactant of Route 6
MKK3/6-IN-6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.